2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H19ClN4O2S and a molecular weight of 450.95 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the condensation of o-phenylenediamine with formic acid or an equivalent compound to form the benzimidazole core The final step involves the reaction with 4-hydroxybenzaldehyde to form the acetohydrazide derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring and the chlorobenzyl group.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it a candidate for studies on antimicrobial, anticancer, and antiviral properties.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of microbial cell walls in bacteria . The sulfanyl and acetohydrazide groups further enhance its binding affinity and specificity for these targets, making it a potent bioactive compound.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide include other benzimidazole derivatives such as:
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-trifluoromethylphenyl)methylidene]acetohydrazide .
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Properties
Molecular Formula |
C23H19ClN4O2S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-19-6-2-1-5-17(19)14-28-21-8-4-3-7-20(21)26-23(28)31-15-22(30)27-25-13-16-9-11-18(29)12-10-16/h1-13,29H,14-15H2,(H,27,30)/b25-13+ |
InChI Key |
IGSFDQCKSWPRPV-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)O)Cl |
Origin of Product |
United States |
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